Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone
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Overview
Description
Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone typically involves multi-step organic reactions. One common method includes the use of a DABCO-promoted formal [3 + 3] cycloaddition reaction of MBH carbonates of isatins with β-enamino maleimides in acetonitrile at room temperature . This method is efficient and yields the desired spirocyclic structure with high specificity.
Industrial Production Methods
Industrial production of Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone may involve scalable synthetic routes that ensure high yield and purity. Techniques such as Pd-catalyzed intramolecular ketone alkenylation with the aid of QPhos and t-BuOLi have been employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Mechanism of Action
The mechanism by which Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone exerts its effects involves interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and are known for their photochromic properties.
Spirooxindoles: These compounds also feature a spirocyclic core and are used in medicinal chemistry for their biological activity.
Uniqueness
Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone is unique due to its specific combination of a cyclobutyl group and a spiro[indoline-3,4’-piperidin] core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
cyclobutyl(spiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16(13-4-3-5-13)19-10-8-17(9-11-19)12-18-15-7-2-1-6-14(15)17/h1-2,6-7,13,18H,3-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINJPLRJCMOOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3(CC2)CNC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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